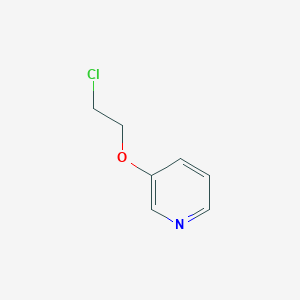

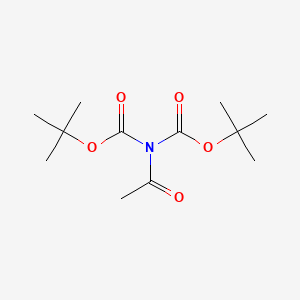

![molecular formula C11H12N2O3 B1320328 5-[(2-乙基-1H-咪唑-1-基)甲基]-2-呋酸 CAS No. 893742-39-7](/img/structure/B1320328.png)

5-[(2-乙基-1H-咪唑-1-基)甲基]-2-呋酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

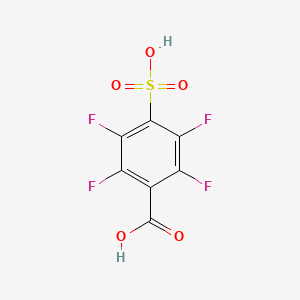

The compound 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a derivative of furoic acid, which is a furan ring with a carboxylic acid functionality. The compound of interest contains an imidazole ring substituted with an ethyl group, which is linked to the furan ring via a methylene bridge. This structure suggests potential biological activity, as both furan and imidazole rings are present in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 5-substituted-2-furoic acids has been explored through a controlled Birch reduction followed by esterification, as described in the synthesis of 5-alkyl- and 5-aryl-2-furoic acids . Although the specific synthesis of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is not detailed, similar methodologies could potentially be applied. Additionally, the use of imidazo[1,5-a]pyridine carbenes in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates has been shown to produce fully substituted furans , which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid would likely exhibit interesting spectroscopic properties due to the presence of the ester carbonyl group and the heterocyclic rings. As observed in similar compounds, large long-range coupling constants between protons at C2 and C5 of the furan ring could be expected, as well as high absorption maxima in the IR spectrum near 1750 and 1730 cm⁻¹ .

Chemical Reactions Analysis

The reactivity of the imidazole and furan rings in the compound could lead to various chemical reactions. For instance, electrophilic substitution reactions such as nitration, bromination, sulfonation, hydroxymethylation, and acylation have been studied in related compounds like 2,5-bis(furan-2-yl)-1H-imidazole . These reactions could potentially be applied to modify the 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid molecule for the development of new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid would be influenced by the presence of the imidazole and furan rings. The compound is expected to have moderate solubility in organic solvents and exhibit specific UV-Vis and IR absorption characteristics due to its conjugated system and functional groups. The antimicrobial activity of related compounds, such as 2-methyl-3-imidazolylmethyl-5-aryl-3-furans, has been reported, indicating that the compound may also possess biological activities . Additionally, glycosidase inhibitory activities have been observed in derivatives of 5-substituted-2-furoic acids, suggesting potential applications in the field of enzyme inhibition .

科学研究应用

化学转化和合成

对呋酸衍生物的研究,包括类似于5-[(2-乙基-1H-咪唑-1-基)甲基]-2-呋酸的结构,已经展示了各种化学转化。例如,2-取代的5-(1,2,3-噻二唑-4-基)-3-呋酸衍生物在碱的作用下分解,导致形成不同的化合物,如不稳定的乙炔硫醇酸盐和稳定的2-甲硫基乙炔呋喃(Maadadi, Pevzner, & Petrov, 2017)。

抗菌活性

研究还报告了与5-[(2-乙基-1H-咪唑-1-基)甲基]-2-呋酸结构相关的化合物的抗菌性质。例如,2-甲基-5-芳基-3-呋酸和2-甲基-3-咪唑基-5-芳基-3-呋喃展示出有趣的抗真菌活性,尽管它们的抗菌活性相对较差(Porretta et al., 1987)。

糖苷酶抑制活性

另一个感兴趣的领域是5-(1', 4'-二去氧-1', 4'-亚胺-d-赤霉糖基)-2-甲基-3-呋酸衍生物的糖苷酶抑制活性。已发现这些衍生物作为选择性α-L-岩藻糖苷酶和β-半乳糖苷酶抑制剂是有效的,这可能对生物医学研究和药物开发产生影响(Moreno‐Vargas, Robina, Demange, & Vogel, 2003)。

配位化学

在配位化学领域,类似于5-[(2-乙基-1H-咪唑-1-基)甲基]-2-呋酸的结构基元的化合物,如1-乙基-1H-咪唑-4-基乙酸甲酯,已被合成并研究其配位性质和电子结构(Banerjee et al., 2013)。

缓蚀

此外,类似于上述化合物的苯并咪唑衍生物已被评估其在酸性环境中对低碳钢的缓蚀性能。它们的保护效果和吸附特性已经得到深入研究,表明在材料科学中可能存在潜在应用(Ammal, Prajila, & Joseph, 2018)。

未来方向

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Imidazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” and similar compounds could potentially be of interest in future drug development efforts.

属性

IUPAC Name |

5-[(2-ethylimidazol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-10-12-5-6-13(10)7-8-3-4-9(16-8)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOYIGZKBPSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

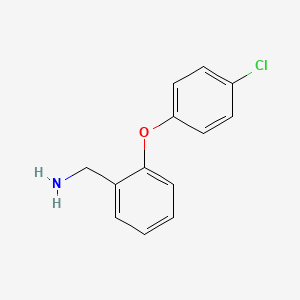

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

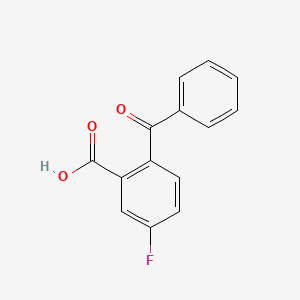

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)